2-(Bromomethyl)pyrimidine

Nucleophilic substitution kinetics Heterocyclic chemistry Reaction rate comparison

Slow alkylation of amines or thiols under mild conditions? 2-(Bromomethyl)pyrimidine (CAS 54198-85-5) provides the kinetic driving force when chloro analogs fail. • 3.8× faster piperidinolysis vs. 2-(chloromethyl)pyrimidine [Ref] • 2.0× faster alkaline hydrolysis • Optimal for late-stage functionalization & bioconjugation • Reliable supply for discovery to manufacturing scale

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 54198-85-5
Cat. No. B1289093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)pyrimidine
CAS54198-85-5
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CBr
InChIInChI=1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2
InChIKeyGEYSGGMNQZJFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)pyrimidine Technical Procurement Baseline


2-(Bromomethyl)pyrimidine (CAS 54198-85-5) is a heteroaryl alkyl bromide featuring a pyrimidine ring substituted at the 2-position with a bromomethyl group (C5H5BrN2, MW 173.01). The compound serves as a versatile alkylating agent and building block for synthesizing more complex heterocyclic pharmaceuticals, enzyme inhibitors, and functional materials . Unlike simple benzyl bromides, the electron-deficient nature of the pyrimidine ring modulates the reactivity of the bromomethyl group through mesomeric electron transfer from the ring to the halomethyl substituent, influencing both nucleophilic substitution kinetics and cross-coupling behavior [1].

+ Heteroaryl alkyl bromide building block for SN2-type transformations
+ Electron-deficient pyrimidine core modulates bromomethyl reactivity
+ Versatile intermediate for cross-coupling and nucleoside synthesis

2-(Bromomethyl)pyrimidine Analog Substitution Risks


Halogenomethylpyrimidines exhibit marked differences in reactivity, stability, and synthetic utility that preclude simple analog substitution. The bromomethyl derivative demonstrates nucleophilic substitution rates substantially exceeding its chloromethyl analog, with piperidinolysis proceeding approximately 3.8-fold faster and alkaline hydrolysis occurring roughly 2.0-fold faster for the bromo versus chloro congeners [1]. In cross-coupling applications, bromopyrimidines differ fundamentally from chloropyrimidines in selectivity: bromo and iodo substrates often prove too reactive to exhibit good selectivity when multiple halogens are present, whereas chloropyrimidines are generally preferable for controlled, selective couplings [2]. These quantitative performance differences directly impact reaction yields, purity profiles, and process economics in multi-step syntheses, making informed selection essential for reproducible research and scalable manufacturing.

2-(Bromomethyl)pyrimidine (target)
2-(Chloromethyl)pyrimidine (potential substitute)
Substitution mismatch
Reported ~3.8× faster piperidinolysis; ~2.0× faster hydrolysis
Lower SN2 reactivity; may extend reaction times significantly
Reactivity profile shift
High reactivity limits selectivity in polyhalogenated Suzuki couplings
Preferred for controlled, selective mono-coupling on multi-halogen scaffolds
Cross-coupling selectivity
Boiling point ~188.9 °C; density ~1.6 g/cm³
Boiling point ~171.6 °C; density ~1.2 g/cm³
Physical property divergence

2-(Bromomethyl)pyrimidine Comparative Performance Evidence


Piperidinolysis Rate: Bromo vs. Chloro Pyrimidine

In direct kinetic studies of monohalogenomethylpyrimidines, 2-(bromomethyl)pyrimidine undergoes piperidinolysis (nucleophilic substitution with piperidine) substantially faster than its chloromethyl analog. This head-to-head comparison establishes the bromo compound as the higher-reactivity choice for SN2-type transformations where reaction rate is a limiting factor [1].

Piperidinolysis rate
Head-to-head
~3.8× faster than chloro analog
Supports reaction rate–driven procurement decisions for amine alkylations
Based on spectrometric rate measurement with piperidine
Nucleophilic substitution kinetics Heterocyclic chemistry Reaction rate comparison

Alkaline Hydrolysis Rate: Bromo vs. Chloro Pyrimidine

Comparative alkaline hydrolysis studies reveal that 2-(bromomethyl)pyrimidine reacts approximately 2.0-fold faster than 2-(chloromethyl)pyrimidine under identical basic aqueous conditions. This cross-study comparable data confirms that the bromomethyl leaving group confers enhanced reactivity across multiple nucleophilic substitution manifolds, not merely in amine-based systems [1].

Alkaline hydrolysis
Head-to-head
~2.0× faster than chloro analog
Consistent rate enhancement across nucleophile types aids route design
Alkaline aqueous conditions; comparable trend to aminolysis
Hydrolysis kinetics Stability profiling Aqueous reaction compatibility

Suzuki Coupling Selectivity: Bromo vs. Chloro Pyrimidines

In Suzuki coupling reactions of halogenated pyrimidines, substrate selection critically depends on the halogen identity. Bromo- and iodo-pyrimidines exhibit such high reactivity that they lack selectivity when multiple halogens are present on the pyrimidine ring, often leading to over-arylation or uncontrolled poly-substitution. In contrast, chloropyrimidines are preferred substrates for achieving controlled, selective mono- or sequential couplings [1]. This class-level inference establishes a clear selection criterion: bromopyrimidines are advantageous when maximum reactivity is desired on a mono-halogenated substrate; chloropyrimidines are preferred for selective, stepwise functionalization of polyhalogenated scaffolds.

Suzuki selectivity
Class-level
Bromo: too reactive for selectivity with multiple halogens
Chloro: preferred for controlled coupling
Selectivity profile dictates substrate choice in polyhalogenated systems
Electron-deficient pyrimidine ring context; qualitative inference
Cross-coupling selectivity Suzuki-Miyaura reaction Polyhalogenated pyrimidine functionalization

Physical Properties vs. Chloro Analog

2-(Bromomethyl)pyrimidine exhibits a predicted boiling point of 188.9 ± 0.0 °C at 760 mmHg and density of 1.6 ± 0.0 g/cm³ . In comparison, 2-(chloromethyl)pyrimidine (CAS 54198-88-8) shows a lower boiling point of 171.6 ± 23.0 °C and lower density of 1.2 ± 0.1 g/cm³ [1]. These differences, while not dramatic, impact distillation parameters, solvent partitioning behavior, and storage/handling considerations during scale-up. The higher boiling point of the bromo compound may offer marginally wider thermal operating windows during solvent removal or vacuum distillation.

Physical properties
Data to verify
Bromo: bp ~188.9 °C, density ~1.6 g/cm³
Chloro: bp ~171.6 °C, density ~1.2 g/cm³
Physical property differences influence distillation and handling parameters
Predicted data; confirm experimentally for scale-up
Physical properties Purification parameters Handling specifications

Aminolysis Reactivity: Halogenopyrimidine Ranking

Kinetic studies of aminolysis reactions across a series of corresponding 2-halogenopyrimidines establish a clear reactivity ranking: bromopyrimidines are most reactive, chloropyrimidines generally least reactive, with a maximum rate difference of approximately three-fold within each structural group [1]. This class-level inference from systematically varied halogen substituents positions the bromo derivative as the high-activity option among common halogenated pyrimidine electrophiles for amine coupling reactions. Times of half-completion (t½ values) for aminolysis with isopentylamine and 1,4-dimethylpentylamine confirm this hierarchy.

Aminolysis ranking
Class-level
Most reactive among Cl, Br, I pyrimidines; up to ~3× range
Consistent reactivity hierarchy across pyrimidine scaffolds
Based on t½ values with isopentylamine and 1,4-dimethylpentylamine
Aminolysis kinetics Leaving group comparison Reactivity hierarchy

Storage Stability and Requirements

2-(Bromomethyl)pyrimidine requires refrigerated storage for long-term stability. Vendor technical datasheets specify storage at -20 °C for 1–2 years of stability, with shorter-term storage (1–2 weeks) acceptable at -4 °C [1]. This cold-chain requirement represents a handling consideration that differentiates it from more stable non-halogenated pyrimidine derivatives and informs procurement planning for laboratories without dedicated freezer capacity. The compound is specified at ≥98% purity in commercial offerings .

Storage stability
Supplier data
−20 °C for 1–2 yr; −4 °C for 1–2 wk
Cold-chain requirement impacts procurement logistics and facility fit
Vendor-recommended conditions; verify in-house stability protocols
Stability profile Storage conditions Procurement logistics

2-(Bromomethyl)pyrimidine Optimal Application Scenarios


Accelerated Nucleophilic Substitution for Library Synthesis

When reaction rate is the primary constraint in a synthetic sequence—particularly in parallel library synthesis where throughput is critical—2-(bromomethyl)pyrimidine offers a quantifiable 3.8-fold rate advantage over 2-(chloromethyl)pyrimidine in piperidinolysis and 2.0-fold in alkaline hydrolysis [1]. This compound is optimal for alkylation of amines, thiols, and alkoxides where maximum conversion in minimum time is required. The consistent ~3-fold aminolysis rate advantage over chloro analogs across diverse pyrimidine scaffolds [2] makes this the preferred electrophile for discovery-stage medicinal chemistry programs where reaction optimization time is limited and multiple analogs must be synthesized rapidly.

Exhaustive Suzuki Coupling for Polysubstituted Pyrimidines

For synthetic routes targeting exhaustive coupling of all halogen positions on a polyhalogenated pyrimidine scaffold, the high reactivity of bromo-substituted pyrimidines—which can cause poor selectivity when controlled mono-coupling is desired [1]—becomes an advantage. 2-(Bromomethyl)pyrimidine is the substrate of choice when the synthetic objective is complete arylation to produce diphenyl- or triphenylpyrimidines, as demonstrated in extended Suzuki coupling studies [2]. The electron-deficient nature of the pyrimidine ring enhances coupling rates relative to benzenoid analogs, making this compound particularly suitable for rapid, exhaustive cross-coupling in high-throughput reaction development.

Pharmaceutical Intermediate for Nucleoside and Kinase Inhibitors

2-(Bromomethyl)pyrimidine serves as a critical intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines, where the bromomethyl group enables introduction of the pyrimidine moiety into more complex nucleoside scaffolds [1]. Patent literature further identifies this compound class in routes to JAK1 and TYK2 kinase inhibitors for treating inflammatory, autoimmune, and oncological conditions [2]. The bromomethyl electrophile provides the optimal balance of reactivity and shelf stability for multi-step pharmaceutical synthesis, where the 3.8-fold rate advantage over chloro analogs translates to meaningful process time reduction at manufacturing scale.

Selective Alkylation When Chloro Analogs Underperform

In synthetic sequences where 2-(chloromethyl)pyrimidine yields unacceptably slow conversion under mild conditions—particularly when sensitive functional groups elsewhere in the molecule preclude harsh forcing conditions—the enhanced reactivity of 2-(bromomethyl)pyrimidine provides the necessary kinetic driving force. The 2.0- to 3.8-fold rate advantages documented in piperidinolysis, hydrolysis, and aminolysis [1][2] enable reactions to proceed at lower temperatures, shorter times, or with less forcing stoichiometry, thereby preserving sensitive functionalities. This scenario applies particularly to late-stage functionalization of complex intermediates in total synthesis and to bioconjugation applications where mild conditions are mandatory.

Application
Selection Property
Validation Focus
Nucleophilic substitution in parallel library synthesis
Reaction rate advantage in SN2 manifold
Kinetic benchmarking vs. chloro analog under target conditions
Exhaustive Suzuki coupling on polyhalogenated pyrimidines
High reactivity for multi-site arylation
Selectivity assessment in multi-halogen coupling screens
Pharmaceutical intermediate synthesis (nucleoside/kinase inhibitor routes)
Alkylation efficiency in multi-step sequences
Process-relevant rate and stability profiling
Selective alkylation under mild conditions for sensitive substrates
Enhanced reactivity for low-temperature / low-stoichiometry protocols
Functional group tolerance and conversion benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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